molecular formula C12H16N2 B13943466 Benzeneacetonitrile, 3-(diethylamino)- CAS No. 63134-23-6

Benzeneacetonitrile, 3-(diethylamino)-

Cat. No.: B13943466
CAS No.: 63134-23-6
M. Wt: 188.27 g/mol
InChI Key: KFRVCVDEWVRWLH-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 3-(diethylamino)-: is an organic compound with the molecular formula C12H16N2. It is a derivative of benzeneacetonitrile where a diethylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Benzeneacetonitrile, 3-(diethylamino)- typically involves large-scale nitrile synthesis followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzeneacetonitrile derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with diethylamino functional groups.

Industry:

  • Utilized in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

Mechanism of Action: Benzeneacetonitrile, 3-(diethylamino)- exerts its effects through interactions with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity .

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    Benzeneacetonitrile: A simpler derivative without the diethylamino group.

    Phenylacetonitrile: Another related compound with a phenyl group instead of a benzene ring.

Uniqueness: Benzeneacetonitrile, 3-(diethylamino)- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63134-23-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-[3-(diethylamino)phenyl]acetonitrile

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-6-11(10-12)8-9-13/h5-7,10H,3-4,8H2,1-2H3

InChI Key

KFRVCVDEWVRWLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)CC#N

Origin of Product

United States

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